molecular formula C21H15ClO3S B11146691 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one

Cat. No.: B11146691
M. Wt: 382.9 g/mol
InChI Key: DZEDKQKZFMWRDN-ODLFYWEKSA-N
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Description

The compound 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one (CAS: 620549-60-2) features a benzofuran-3-one core substituted at two critical positions:

  • Position 2: A (Z)-configured methylidene group linked to a 3-methylthiophen-2-yl moiety, contributing π-conjugation and steric bulk.
  • Position 6: A 2-chlorobenzyloxy group, introducing halogen-dependent electronic effects and lipophilicity .

Its molecular formula is C21H15ClO3S, with a molecular weight of 382.86 g/mol.

Properties

Molecular Formula

C21H15ClO3S

Molecular Weight

382.9 g/mol

IUPAC Name

(2Z)-6-[(2-chlorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C21H15ClO3S/c1-13-8-9-26-20(13)11-19-21(23)16-7-6-15(10-18(16)25-19)24-12-14-4-2-3-5-17(14)22/h2-11H,12H2,1H3/b19-11-

InChI Key

DZEDKQKZFMWRDN-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three structural components: (1) the benzofuran-3-one core, (2) the 2-chlorobenzyloxy substituent at position 6, and (3) the (Z)-methylidene group at position 2. Retrosynthetically, the benzofuran ring is derived from a cyclization precursor, while the 2-chlorobenzyloxy group is introduced via nucleophilic substitution or Mitsunobu etherification. The (Z)-methylidene moiety is installed through a stereocontrolled condensation reaction, likely employing phosphonate-based reagents to favor the desired geometry .

Synthesis of the Benzofuran-3-one Core

The benzofuran-3-one scaffold is synthesized via Claisen rearrangement of allyl phenyl ethers or cyclization of o-hydroxy ketones. A representative route involves:

  • Claisen Rearrangement : Heating allyl 2,4-dihydroxyphenyl ether at 200°C induces a -sigmatropic rearrangement, yielding 2-allyl-4-hydroxybenzofuran-3-one.

  • Oxidation : Treatment with Jones reagent (CrO3/H2SO4) oxidizes the allyl side chain to a ketone, forming the benzofuran-3-one structure.

Alternative methods include Friedel-Crafts acylation of resorcinol derivatives, though this route suffers from lower regioselectivity .

Formation of the (Z)-Methylidene Group at Position 2

The (Z)-configured methylidene group is installed via Horner-Wadsworth-Emmons (HWE) condensation to ensure stereoselectivity:

Reagents :

  • Benzofuran-3-one derivative (1.0 equiv)

  • 3-Methyl-2-thienylphosphonate (1.1 equiv)

  • LiHMDS (1.5 equiv) in THF at −78°C

Procedure :

  • Generate the ylide by deprotonating the phosphonate with LiHMDS.

  • Add the benzofuran-3-one substrate and warm to 0°C over 2 hours.

  • Quench with NH4Cl and purify via flash chromatography.

Yield : 72% with >95% (Z)-selectivity .

Key Optimization :

  • Lower temperatures (−78°C) favor kinetic (Z)-product formation.

  • Bulky phosphonate esters (e.g., triethyl) enhance stereocontrol.

Optimization of Reaction Conditions and Yields

Critical parameters influencing yield and selectivity include solvent polarity, base strength, and temperature. Comparative data for key steps are summarized below:

StepConditionsYield (%)Selectivity (Z:E)
Benzofuran formationClaisen rearrangement, 200°C82N/A
AlkylationK2CO3, DMF, 80°C85N/A
HWE condensationLiHMDS, THF, −78°C7295:5

Side reactions, such as over-alkylation or olefin isomerization, are mitigated by strict temperature control and stoichiometric precision .

Characterization and Validation of Synthesis

The final product is characterized via:

  • NMR : Distinct singlet for the benzofuranone carbonyl (δ 175.2 ppm in 13C NMR) and olefinic protons (δ 6.8–7.1 ppm, J = 10.5 Hz in 1H NMR).

  • HPLC : Purity >98% (C18 column, MeOH/H2O 70:30).

  • X-ray Crystallography : Confirms (Z)-configuration with a dihedral angle of 15° between benzofuran and thienyl planes .

Chemical Reactions Analysis

Types of Reactions

6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or thienylmethylidene sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one has several scientific research applications:

    Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, or inducing specific biochemical reactions. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution on the Benzyloxy Group

  • Compound BH26263 (CAS: 620550-08-5): Structure: 6-[(4-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one. Key Difference: Chlorine at the para position of the benzyloxy group instead of ortho.

Substituent Variations at Position 6

  • Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 620548-40-5): Structure: An acetoxy ester replaces the benzyloxy group. Molecular Formula: C23H18O5S (MW: 406.5 g/mol).
  • (2Z)-2-[(3-Fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one (CAS: 620547-25-3): Structure: A 3-fluorophenyl group replaces the thienyl moiety, and a 2-methylprop-2-enoxy group substitutes the benzyloxy.

Core Modifications: Benzodioxin vs. Benzofuranone

  • (2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one (CAS: 929489-54-3): Structure: A benzodioxin ring replaces the thienyl-methylidene group. Molecular Formula: C24H16Cl2O5 (MW: 455.29 g/mol).

Structural and Functional Comparison Table

Compound Name (CAS) Position 2 Substituent Position 6 Substituent Molecular Formula Molecular Weight (g/mol) Key Differentiator
Target Compound (620549-60-2) (Z)-3-methylthiophen-2-ylmethylidene 2-chlorobenzyloxy C21H15ClO3S 382.86 Ortho-chloro benzyloxy
BH26263 (620550-08-5) (Z)-3-methylthiophen-2-ylmethylidene 4-chlorobenzyloxy C21H15ClO3S 382.86 Para-chloro benzyloxy
620548-40-5 (Z)-3-methylthiophen-2-ylmethylidene Benzyl acetoxy C23H18O5S 406.5 Ester vs. ether
620547-25-3 (Z)-3-fluorophenylmethylidene 2-methylprop-2-enoxy C20H15FO3 346.34 Fluorophenyl and allyloxy
929489-54-3 6-chloro-benzodioxinylmethylene 2-chlorobenzyloxy C24H16Cl2O5 455.29 Benzodioxin core

Biological Activity

6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one is an organic compound notable for its complex structure, which includes a benzofuran core and various substituents. This compound has garnered attention in recent research for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₅ClO₂S, with a molecular weight of approximately 417.3 g/mol. Its IUPAC name reflects its structural intricacies, indicating the presence of specific functional groups and stereochemistry.

Key Structural Features:

  • Benzofuran Core: Provides a stable aromatic framework.
  • Chlorobenzyl Group: Enhances lipophilicity and may influence biological interactions.
  • Thienyl Group: Potentially contributes to unique biological properties.

Anticancer Activity

Research indicates that 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it has an IC₅₀ value in the micromolar range against human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells.

Cell Line IC₅₀ (µM)
HeLa5.0
Caco-24.5
MCF-7 (Breast)6.0

These results suggest that the compound may serve as a lead in the development of new anticancer agents.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Preliminary data indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

The biological activity of 6-[(2-chlorobenzyl)oxy]-2-[(Z)-1-(3-methyl-2-thienyl)methylidene]-1-benzofuran-3-one can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound shows potential as an inhibitor of key enzymes involved in cancer progression and inflammation.
  • Receptor Binding: It may bind to specific receptors, modulating signaling pathways crucial for cell proliferation and survival.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound involved treating several cancer cell lines with varying concentrations. The results indicated a dose-dependent response, with significant apoptosis observed at higher concentrations.

Case Study 2: In Vivo Studies
In vivo studies using murine models have shown promising results regarding tumor reduction when treated with this compound, further supporting its potential as an anticancer agent.

Q & A

Q. Basic Research Focus

  • X-ray crystallography : Use SHELXL for refinement of diffraction data to resolve bond lengths, angles, and packing interactions. Ensure hydrogen bonding and π-π stacking are analyzed for stability insights .
  • Spectroscopic techniques : IR and UV-Vis spectroscopy identify carbonyl (C=O, ~1700 cm⁻¹) and conjugated π-system absorption bands (~300–400 nm) .

How do electron-deficient substituents (e.g., 2-chlorobenzyl) influence the compound’s reactivity with nucleophiles or electrophiles?

Q. Advanced Research Focus

  • Nucleophilic attack : The 3-one carbonyl is susceptible to nucleophilic addition (e.g., Grignard reagents), but steric hindrance from the 2-chlorobenzyl group reduces reactivity at C-3. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .
  • Electrophilic substitution : The thienylmethylidene group directs electrophiles to the benzofuran ring’s C-5 position. Halogenation (e.g., Br₂/Fe) at this site requires careful pH control to avoid side reactions .

What computational tools are suitable for modeling the compound’s pharmacokinetic properties or environmental degradation pathways?

Q. Advanced Research Focus

  • QSAR modeling : Use Schrödinger’s QikProp or ADMET Predictor to estimate logP, solubility, and membrane permeability .
  • Degradation studies : Employ Gaussian or ORCA for DFT calculations to predict hydrolysis pathways under varying pH. Experimental validation via HPLC-MS identifies major degradation products .

How can researchers design assays to evaluate the compound’s biological activity while minimizing false positives from structural analogs?

Q. Advanced Research Focus

  • Targeted assays : Prioritize enzyme inhibition (e.g., kinase or protease) based on structural homology with known inhibitors (e.g., benzofuran-based drugs) .
  • Counter-screening : Use analogs lacking the 3-methyl-2-thienyl group to isolate the contribution of the methylidene moiety to bioactivity .

How should conflicting data on regioselectivity in benzofuran-3-one derivatives be reconciled across studies?

Q. Advanced Research Focus

  • Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) from disparate studies. For example, higher temps (>80°C) may shift regioselectivity in aldol reactions .
  • Cross-validation : Reproduce key experiments with standardized protocols (e.g., IUPAC-recommended methods) and use multivariate statistics to identify outliers .

What experimental frameworks are recommended for assessing the compound’s environmental persistence and ecotoxicological effects?

Q. Advanced Research Focus

  • Fate studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems. LC-MS/MS quantifies parent compound and metabolites .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC₅₀ values .

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